3,4-dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide
CAS No.: 1421474-91-0
Cat. No.: VC4708116
Molecular Formula: C14H13Cl2NO2S
Molecular Weight: 330.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421474-91-0 |
|---|---|
| Molecular Formula | C14H13Cl2NO2S |
| Molecular Weight | 330.22 |
| IUPAC Name | 3,4-dichloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide |
| Standard InChI | InChI=1S/C14H13Cl2NO2S/c15-10-4-3-9(8-11(10)16)14(19)17-6-5-12(18)13-2-1-7-20-13/h1-4,7-8,12,18H,5-6H2,(H,17,19) |
| Standard InChI Key | YYCYUSZBDYXMNU-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)O |
Introduction
Synthesis
The synthesis of 3,4-dichloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide typically involves:
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Preparation of the benzoyl chloride derivative:
3,4-Dichlorobenzoyl chloride is synthesized by reacting 3,4-dichlorobenzoic acid with thionyl chloride or oxalyl chloride. -
Amide bond formation:
The benzoyl chloride derivative reacts with 3-amino-3-(thiophen-2-yl)propanol in the presence of a base (e.g., triethylamine) to form the target compound.
Reaction Scheme:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Thionyl chloride + 3,4-dichlorobenzoic acid | 3,4-Dichlorobenzoyl chloride |
| 2 | 3-Amino-3-(thiophen-2-yl)propanol + Base | Target compound |
Analytical Characterization
The compound's structure can be confirmed using various analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Identifies proton environments in the molecule.
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¹³C NMR: Confirms carbon framework.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Detects functional groups such as amides (C=O stretch at ~1650 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹).
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Elemental Analysis:
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Verifies the composition of C, H, Cl, N, O, and S.
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Potential Applications
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Medicinal Chemistry:
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The compound's structural features (chlorinated benzamide and thiophene ring) suggest potential as a pharmacophore for drug development.
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It may exhibit activities such as enzyme inhibition or receptor binding due to its polar functional groups.
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Biological Activity Studies:
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Compounds with similar structures have been investigated for anti-inflammatory, anticancer, or antimicrobial properties.
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Research Findings on Related Compounds
Compounds with similar frameworks have been studied extensively:
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Anti-inflammatory Activity: Molecular docking studies indicate that benzamide derivatives can inhibit enzymes like lipoxygenase .
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Anticancer Potential: Thiophene-containing molecules have shown cytotoxicity against cancer cell lines .
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Antimicrobial Properties: Chlorinated aromatic compounds often exhibit bactericidal or fungicidal activity .
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